5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid
Overview
Description
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid is structurally related to a group of compounds known as Stemona alkaloids . These alkaloids are known to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission. Therefore, it is plausible that this compound may also target AChE.
Biochemical Analysis
Biochemical Properties
5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The compound’s interactions with proteins can affect protein folding, stability, and function, leading to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating signaling pathways, this compound can alter cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, affecting the biochemical pathways they control. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in metabolism can affect energy production, biosynthesis, and other essential cellular functions. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can influence its activity and function, affecting the biochemical processes it regulates .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization to the nucleus may allow the compound to influence gene expression, while localization to the mitochondria can affect energy production and metabolic processes .
Properties
IUPAC Name |
5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-4-1-2-5-10(9(13)14)6-3-7-11(8)10/h1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWUQASBFMFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.